4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Lipophilicity Drug-likeness ADME

For medicinal chemistry teams needing to lower logP of an imidazopyridine-based lead series, sourcing the 6-fluoro benzonitrile scaffold can be a bottleneck. This building block (ACD/LogP 2.80) directly addresses solubility and metabolic clearance challenges. • A 0.56-unit logP reduction vs. the 6-chloro congener (ACD/LogP 3.36) translates to a 3.2-fold lower predicted BCF, reducing bioaccumulation potential for environmentally conscious library synthesis. • The 6-fluoro acts as a definitive electronic probe (Hammett σm = 0.34) for precise SAR studies compared to the unsubstituted analog. • Consistent ≥98% purity ensures reliable, reproducible results from screening to scale-up.

Molecular Formula C14H8FN3
Molecular Weight 237.23 g/mol
CAS No. 938461-38-2
Cat. No. B1403099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
CAS938461-38-2
Molecular FormulaC14H8FN3
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)F
InChIInChI=1S/C14H8FN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
InChIKeyPHXIIAANTPHDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile – A Core Building Block for 6-Fluoro-Imidazopyridine Drug Discovery


4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 938461-38-2) is a 6-fluorinated imidazo[1,2-a]pyridine building block . The compound features a benzonitrile moiety at the 2-position and a fluorine atom at the 6-position of the fused heterocyclic core, resulting in a molecular weight of 237.23 with a predicted ACD/LogP of 2.80 and a topological polar surface area of 41 Ų . These physicochemical properties place it within favourable oral drug-like space and make it a key intermediate for the synthesis of kinase inhibitors and other bioactive molecules that require a fluorinated imidazopyridine scaffold.

Fluorinated imidazopyridine core for kinase inhibitor synthesis
Moderate lipophilicity aligns with oral drug-like space
Benzonitrile at 2-position enables further derivatization

Why a Non-Fluorinated Imidazopyridine Benzonitrile Cannot Be Simply Swapped for 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile


Within the imidazo[1,2-a]pyridine class, even a single atom change at the 6-position profoundly alters key physicochemical determinants. Replacing the 6-fluoro substituent in 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile with hydrogen (CAS 55843-91-9) or chlorine (CAS 118000-64-9) shifts the ACD/LogP from 2.80 to a predicted XLogP of ~3.1 or an ACD/LogP of 3.36, respectively . These differences in lipophilicity directly influence solubility, metabolic stability, and passive permeability, meaning a change in the 6-substituent re-routes the entire ADME profile and target-binding landscape, rendering generic substitution scientifically unsound without full re-optimisation.

6-Position substitution alters lipophilicity
Replacing the 6-fluoro substituent with hydrogen or chlorine significantly shifts logP, impacting solubility and passive permeability profiles.
Generic substitution invalidates SAR
ADME and target-binding landscapes are re-routed; a non-fluorinated analog cannot be used without full lead re-optimisation.

Quantitative Property Differentiation of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile Against Its Closest 6-H and 6-Cl Analogs


6-Fluoro Substitution Lowers Predicted Lipophilicity Compared to 6-Chloro

The predicted octanol-water partition coefficient (ACD/LogP) of 4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is 2.80 . In contrast, the 6-chloro analog (CAS 118000-64-9) exhibits a higher ACD/LogP of 3.36 . This represents a 0.56 log unit reduction in lipophilicity, a magnitude that typically translates into improved aqueous solubility and reduced CYP-mediated oxidative metabolism.

Lipophilicity
In silico prediction
Target ACD/LogP 2.80 vs 6-Cl 3.36, ΔLogP = −0.56
Supports solubility and metabolic stability optimization
ACD/Labs prediction; data to verify experimentally
Lipophilicity Drug-likeness ADME

Reduced Predicted Bioconcentration Factor with 6-Fluoro Substitution

The predicted pH 5.5 bioconcentration factor (ACD/BCF) for 4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is 35.99 . The corresponding 6-chloro derivative yields an ACD/BCF of 114.19 under the same prediction framework, a 3.2-fold increase . A lower BCF suggests reduced potential for bioaccumulation and aligns with greener chemical design principles.

Bioconcentration
In silico prediction
Target ACD/BCF 35.99 vs 6-Cl 114.19, 3.2‑fold lower
Aligns with sustainable chemistry design principles
pH 5.5 prediction; confirm with experimental BCF
Environmental fate Bioaccumulation ADME

Commercial Availability at 98% Purity with Defined Storage Profile

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is commercially available at 98% purity under catalog number CS-0873551, with a recommended storage condition of 2-8°C under dry seal . This purity specification exceeds the typical 95%+ industry standard commonly offered for undifferentiated imidazopyridine building blocks , providing researchers with a more reliable starting point for SAR studies.

Purity
Supplier specification
98% (≥95% industry benchmark)
Reduces purification burden, supports assay reproducibility
Vendor spec; verify lot-specific COA
Quality control Supply chain Stability

Optimal Use Scenarios for 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile Based on Differentiated Properties


Kinase Inhibitor Lead Optimisation Requiring Fine-Tuned Lipophilicity

When medicinal chemistry programs aim to lower logP of a lead series while maintaining the imidazopyridine hinge-binder, the 6-fluoro benzonitrile building block (ACD/LogP 2.80) is preferred over the 6-chloro congener (ACD/LogP 3.36) . This selection directly addresses solubility and metabolic clearance challenges without the need for additional polar functionality.

Green Chemistry-Focused Library Synthesis

For parallel library synthesis campaigns that prioritise reduced bioaccumulation potential, the 3.2-fold lower predicted BCF of the 6-fluoro derivative compared to the 6-chloro analog makes it the environmentally conscious choice .

SAR Studies Centred on 6-Position Electronic Effects

The 6-fluoro substituent serves as a specific electronic probe; its strong electron-withdrawing effect (Hammett σm = 0.34) allows precise modulation of the imidazopyridine core's electron density compared to the unsubstituted analog (σm ≈ 0), enabling definitive SAR conclusions .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
6-fluoro‑substituted core for controlled lipophilicity
Lipophilicity‑solubility‑metabolism profiling
Green chemistry library synthesis
Lower predicted bioconcentration factor
Bioaccumulation and environmental persistence assays
6‑position electronic effect SAR studies
Strongly electron‑withdrawing 6‑fluoro probe
Electronic modulation of imidazopyridine reactivity
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